Iso-TC-1

Description

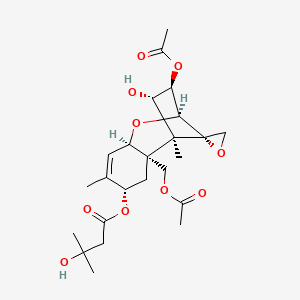

Iso-TC-1, identified as Isorhamnetin-3-O glycoside in the literature, is a flavonoid glycoside isolated from the roots of Zygophyllum fabago . Its structure comprises an isorhamnetin aglycone (a methylated derivative of quercetin) linked to a glycoside moiety at the C-3 position. The compound was characterized using UV spectroscopy and NMR (¹H and ¹³C), with spectral data aligning with published benchmarks for flavonoid glycosides . Key spectroscopic features include:

- UV λmax: 254 nm and 350 nm, typical of flavonol glycosides.

- ¹H-NMR: Aromatic proton signals at δ 6.19 (d, J=2.0 Hz, H-6) and δ 6.38 (d, J=2.0 Hz, H-8), alongside anomeric proton resonance at δ 5.12 (d, J=7.5 Hz, H-1'') for the glycoside .

- ¹³C-NMR: Distinctive glycosylation shifts, including a β-glucose linkage confirmed by C-1'' at δ 104.2 .

Properties

IUPAC Name |

[(1S,2R,4S,7R,9S,10R,11S,12S)-10-acetyloxy-2-(acetyloxymethyl)-11-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-hydroxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O10/c1-12-7-16-23(10-30-13(2)25,8-15(12)33-17(27)9-21(4,5)29)22(6)19(28)18(32-14(3)26)20(34-16)24(22)11-31-24/h7,15-16,18-20,28-29H,8-11H2,1-6H3/t15-,16+,18+,19+,20-,22+,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHUQNSVOKPYSD-AYSIDWIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1OC(=O)CC(C)(C)O)(C3(C(C(C(C34CO4)O2)OC(=O)C)O)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)(C)O)([C@]3([C@@H]([C@H]([C@@H]([C@@]34CO4)O2)OC(=O)C)O)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100762-36-5 | |

| Record name | Iso TC 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100762365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iso-TC-1 typically involves a multi-step process that includes the preparation of intermediate compounds followed by their conversion into the final product. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired yield and purity of this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process may involve the use of catalysts to speed up the reactions and reduce energy consumption. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Iso-TC-1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

The common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce different reduced forms.

Scientific Research Applications

Iso-TC-1 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: this compound is studied for its potential role in biological processes and its interaction with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

Industry: this compound is used in the production of advanced materials and as an additive in manufacturing processes to enhance product performance.

Mechanism of Action

The mechanism of action of Iso-TC-1 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Spectroscopic Comparison of Iso-TC-1 with Analogues

Key Observations :

- Glycosylation Effects: this compound’s glycosylation at C-3 induces a downfield shift in the anomeric carbon (C-1'') compared to non-glycosylated isorhamnetin, consistent with other flavonoid glycosides .

- Aglycone Influence : Methylation at the 3'-OH position (isorhamnetin vs. quercetin) slightly reduces UV absorption intensity due to decreased conjugation .

Pharmacological and Functional Comparison

Key Observations :

- Antioxidant Potency : this compound exhibits moderate activity compared to quercetin derivatives, likely due to methylation reducing hydroxyl group availability for radical scavenging .

- Solubility Limitations : Lower aqueous solubility of this compound compared to quercetin glycosides suggests formulation challenges for bioavailability .

Database and Classification Profiles

Table 3: Database Entries and Classification of this compound vs. Analogues

Key Observations :

- Regulatory Gaps : this compound lacks ATC classification and Merck Index inclusion, reflecting its nascent stage in pharmacological research compared to established analogues .

- Research Focus : KLSD database highlights its predominant association with antioxidant assays, whereas quercetin derivatives have broader therapeutic linkages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.